molecular formula C15H15NO2 B1297936 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 7101-63-5

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid

Cat. No.: B1297936
CAS No.: 7101-63-5
M. Wt: 241.28 g/mol
InChI Key: GNZNZCXRLQTPNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cycloheptanone derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZNZCXRLQTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347084
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-63-5
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,9,10-TETRAHYDRO-6H-CYCLOHEPTA(B)QUINOLINE-11-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 2
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 3
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 4
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 5
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 6
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid

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